molecular formula C10H6ClNO3 B13031437 1-Chloro-7-hydroxyisoquinoline-3-carboxylicacid

1-Chloro-7-hydroxyisoquinoline-3-carboxylicacid

Cat. No.: B13031437
M. Wt: 223.61 g/mol
InChI Key: QPSQGWDXNYIAED-UHFFFAOYSA-N
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Description

1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by chlorination and hydroxylation reactions . The Pomeranz-Fritsch reaction is another method that uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are used to produce isoquinolines in high yields and purity . These methods are efficient and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorination and hydroxylation make it particularly effective in targeting bacterial enzymes, setting it apart from other isoquinoline derivatives .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

1-chloro-7-hydroxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO3/c11-9-7-4-6(13)2-1-5(7)3-8(12-9)10(14)15/h1-4,13H,(H,14,15)

InChI Key

QPSQGWDXNYIAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)C(=O)O)Cl)O

Origin of Product

United States

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